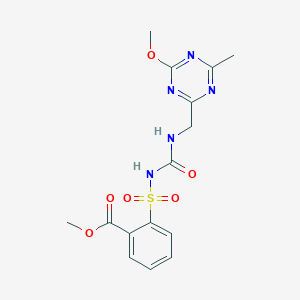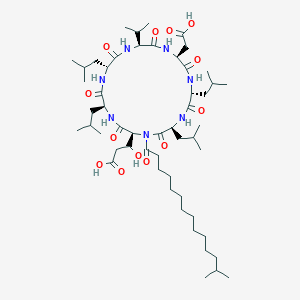
Azadirachtin, 3-O-deacetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azadirachtin, 3-O-deacetyl- is a derivative of azadirachtin, a prominent tetranortriterpenoid compound extracted from the seeds of the neem tree (Azadirachta indica). Azadirachtin is renowned for its potent insecticidal properties, making it a valuable biopesticide in agriculture. The 3-O-deacetyl derivative retains many of the biological activities of azadirachtin, including its role as an antifeedant and growth disruptor for various insect species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azadirachtin and its derivatives, including 3-O-deacetyl-azadirachtin, is complex due to the molecule’s highly functionalized structure and numerous stereocenters. The first total synthesis of azadirachtin was achieved by Steven Ley’s group at the University of Cambridge in 2007. This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was synthesized and then further elaborated to complete the azadirachtin structure .
Industrial Production Methods: Industrial production of azadirachtin and its derivatives typically involves extraction from neem seeds. The seeds are processed to obtain neem oil, from which azadirachtin is isolated using solvent extraction and chromatographic techniques. The 3-O-deacetyl derivative can be obtained through selective deacetylation reactions under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Azadirachtin, 3-O-deacetyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can be used to modify specific functional groups, such as carbonyl groups, within the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols from carbonyl compounds .
Applications De Recherche Scientifique
Azadirachtin, 3-O-deacetyl- has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex natural product synthesis and stereochemistry.
Biology: The compound is used to investigate insect physiology and biochemistry, particularly in understanding mechanisms of insect growth disruption and antifeedant activity.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in developing biopesticides and environmentally friendly pest control solutions
Mécanisme D'action
Azadirachtin, 3-O-deacetyl- exerts its effects primarily through disruption of insect endocrine systems. It interferes with the synthesis and release of ecdysteroids, hormones crucial for insect development and molting. This disruption leads to growth inhibition, molting defects, and ultimately, insect death. The compound also acts as an antifeedant, deterring insects from consuming treated plants .
Comparaison Avec Des Composés Similaires
Azadirachtin: The parent compound, known for its potent insecticidal properties.
Salannin: Another limonoid from neem with insecticidal activity.
Nimbin: A neem-derived compound with antimicrobial and insecticidal properties.
Uniqueness: Azadirachtin, 3-O-deacetyl- is unique due to its specific structural modifications, which
Propriétés
IUPAC Name |
dimethyl 4,7,12-trihydroxy-6-(2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl)-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O15/c1-7-14(2)22(36)46-17-11-16(34)29(24(37)41-5)12-44-19-20(29)30(17)13-45-32(40,25(38)42-6)23(30)27(3,21(19)35)33-18-10-15(28(33,4)48-33)31(39)8-9-43-26(31)47-18/h7-9,15-21,23,26,34-35,39-40H,10-13H2,1-6H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAJZJRWMNNYEH-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,4R,6S)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071252.png)

![sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B8071259.png)





![1,3,3-Trimethyl-2-[7,12,16-trimethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene](/img/structure/B8071298.png)
![Adenosine 5'-[gamma-thio]triphosphate tetralithium salt](/img/structure/B8071302.png)
![(2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B8071311.png)

